REACTION_CXSMILES
|
C[O:2][C:3]1[CH:25]=[CH:24][C:6]([C:7]([C:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][C:10]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:8])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][C:10]=2[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:8])=[CH:24][CH:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C3=CC=CC=C3)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The hot mixture is poured
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C3=CC=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |